N-Butylcycloheptanamine hydrochloride
Description
Contextualization within Cycloalkylamine Chemistry
Cycloalkylamines are a class of organic compounds that feature a cycloalkyl group bonded to a nitrogen atom. These structures are prevalent in a wide array of biologically active molecules and pharmaceutical agents. The inclusion of a cycloalkyl group can influence a molecule's lipophilicity, metabolic stability, and conformational rigidity, all of which are critical parameters in drug design. Basic amine groups, such as the one in N-Butylcycloheptanamine, are frequently incorporated into drug candidates to improve their pharmacokinetic properties. nih.gov
Table 1: Physicochemical Properties of N-Butylcycloheptanamine Hydrochloride
| Property | Value |
| Molecular Formula | C11H24ClN |
| Molecular Weight | 205.77 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
Note: Some properties are predicted based on the general characteristics of similar compounds.
Historical Perspective of Analogous Compound Development in Academic Settings
The synthesis of amines has been a cornerstone of organic chemistry since the 19th century. Early breakthroughs, such as Friedrich Wöhler's synthesis of urea (B33335) in 1828 and William Henry Perkin's accidental discovery of mauveine in 1856, laid the groundwork for the systematic synthesis of organic compounds. mcgill.ca The development of methods for forming carbon-nitrogen bonds, such as reductive amination and alkylation of amines, has been crucial for accessing a diverse range of amine-containing molecules.
The synthesis of cycloalkylamines, in particular, has evolved with the broader field of organic synthesis. Methodologies for constructing cyclic systems and for introducing amine functionalities onto pre-existing rings have been refined over decades. While the specific history of this compound is not well-documented, its synthesis would rely on these well-established principles of organic chemistry. Analogous compounds, such as other N-alkylated cycloalkylamines, have been synthesized and studied in various academic contexts, often as part of larger efforts to explore structure-activity relationships in medicinal chemistry.
Current Research Landscape and Academic Significance of this compound
Currently, the academic significance of this compound appears to be limited, with a lack of specific studies focusing on its synthesis or application. However, the structural components of the molecule are relevant to several areas of active research.
Cycloalkylamines are often investigated for their potential as scaffolds in the development of new therapeutic agents. The combination of a flexible seven-membered ring and a lipophilic butyl group could be explored for its ability to interact with various biological targets. Research in areas such as GPCR modulation, ion channel blocking, and enzyme inhibition frequently involves molecules with similar structural features. The basic amine functionality can also be exploited for its ability to interact with acidic residues in protein binding pockets. nih.gov
Unexplored Research Avenues and Future Directions in Chemical Biology
The limited existing research on this compound presents numerous opportunities for future investigation in the field of chemical biology.
One potential avenue of research is the exploration of its utility as a building block in combinatorial chemistry and diversity-oriented synthesis. The synthesis of a library of derivatives, by modifying the alkyl chain or the cycloalkyl ring, could lead to the discovery of novel bioactive compounds. These libraries could then be screened against a variety of biological targets to identify potential lead compounds for drug discovery.
Another area for future research is the investigation of its potential as a chemical probe to study biological systems. For example, it could be functionalized with fluorescent tags or other reporter groups to visualize its interactions with cells or proteins. The conformational flexibility of the cycloheptyl ring could also be studied to understand how it influences binding affinity and selectivity.
Furthermore, the metabolic fate of this compound could be investigated. Understanding how the compound is processed by metabolic enzymes is crucial for assessing its potential as a drug candidate. Studies on its metabolism could provide insights into the stability of the cycloheptyl and butyl groups and identify any potential reactive metabolites. researchgate.net
Table 2: Potential Research Applications
| Research Area | Potential Application of this compound |
| Medicinal Chemistry | Scaffold for the development of novel therapeutic agents. |
| Chemical Biology | Chemical probe for studying biological systems. |
| Drug Discovery | Building block for combinatorial libraries. |
| Toxicology | Study of the metabolism of cycloalkylamines. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-butylcycloheptanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-2-3-10-12-11-8-6-4-5-7-9-11;/h11-12H,2-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGQKUUOTFFHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CCCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Butylcycloheptanamine Hydrochloride
Established Synthetic Pathways for N-Butylcycloheptanamine Hydrochloride Precursors
The primary precursor for the synthesis of this compound is cycloheptanamine. Established methods for the synthesis of cycloheptanamine and other primary cycloalkylamines typically begin with a corresponding cyclic ketone or alkene. One common pathway is the reduction of cycloheptanone (B156872) oxime. This process involves the oximation of cycloheptanone with hydroxylamine, followed by the reduction of the resulting oxime to cycloheptanamine using reducing agents such as sodium in ethanol (B145695) or catalytic hydrogenation.
Another established route is the direct reductive amination of cycloheptanone. wikipedia.org In this one-pot reaction, cycloheptanone is reacted with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas over a metal catalyst (e.g., Raney nickel) to yield cycloheptanamine. mdpi.com
Alternatively, cycloheptene (B1346976) can serve as a starting material, which can be converted to cycloheptanamine through hydroamination or by conversion to an intermediate that is then aminated. ontosight.ai
Once cycloheptanamine is obtained, it can be N-alkylated to form N-butylcycloheptanamine. A traditional method for this transformation is the reaction of cycloheptanamine with a butyl halide, such as butyl bromide or butyl iodide. This nucleophilic substitution reaction, however, can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts as byproducts.
A more controlled and widely used laboratory-scale method for the synthesis of N-butylcycloheptanamine is the reductive amination of cycloheptanone with butylamine (B146782). wikipedia.orgresearchgate.net This approach involves the condensation of cycloheptanone and butylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.org
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, N-butylcycloheptanamine, in an appropriate organic solvent (such as diethyl ether or isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The this compound then precipitates out of the solution and can be isolated by filtration.
Novel Approaches to this compound Synthesis
Recent advancements in synthetic organic chemistry have focused on developing more efficient, scalable, and environmentally friendly methods for the synthesis of amines, including this compound.
Development of Efficient and Scalable Synthetic Routes
For large-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. The reductive amination of cycloheptanone with butylamine could be adapted to a flow process, where the reactants and a catalyst are continuously passed through a heated reactor. This can lead to improved reaction control, higher yields, and reduced reaction times.
The use of more advanced catalytic systems is another area of development. For instance, the use of highly active and selective metal catalysts, such as iridium or ruthenium complexes, can improve the efficiency of reductive amination reactions under milder conditions. organic-chemistry.org The development of heterogeneous catalysts is also crucial for scalable synthesis, as they can be easily separated from the reaction mixture and recycled.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. In the context of this compound synthesis, several strategies can be employed.
One key area is the replacement of hazardous reagents and solvents. For example, in the reductive amination step, toxic reducing agents like sodium cyanoborohydride can be replaced with greener alternatives such as polymethylhydrosiloxane (B1170920) (PMHS) in combination with a catalyst, or through catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as the hydrogen source. The use of water as a solvent, where possible, is also a key aspect of green synthesis.
Biocatalysis offers another green approach. The use of enzymes, such as reductive aminases (RedAms), for the synthesis of amines is a growing field. researchgate.net A suitable RedAm could potentially catalyze the direct reductive amination of cycloheptanone with butylamine, operating under mild conditions in aqueous media, thus offering a highly sustainable synthetic route.
Below is a table summarizing potential green chemistry modifications to the synthesis of N-Butylcycloheptanamine.
| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle |
| Reduction of Imine | Sodium cyanoborohydride | Catalytic transfer hydrogenation (e.g., with formic acid) | Use of less hazardous reagents |
| Solvent | Methanol, Dichloromethane | Water, Ethanol | Use of safer solvents |
| Catalysis | Stoichiometric reagents | Heterogeneous catalysts, Biocatalysis (Reductive Aminases) | Catalysis, Use of renewable feedstocks |
Stereoselective Synthesis of this compound and Its Enantiomers
N-Butylcycloheptanamine possesses a chiral center at the carbon atom of the cycloheptane (B1346806) ring that is attached to the nitrogen atom. Therefore, it can exist as a pair of enantiomers. For many applications, particularly in pharmaceuticals, it is often necessary to synthesize a single enantiomer.
The stereoselective synthesis of N-Butylcycloheptanamine can be approached in several ways. One method involves the use of a chiral auxiliary. A chiral amine can be reacted with cycloheptanone to form a chiral imine, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched N-Butylcycloheptanamine.
Another approach is asymmetric catalysis. This involves the use of a chiral catalyst to directly reduce the imine formed from cycloheptanone and butylamine in an enantioselective manner. Chiral catalysts based on transition metals like iridium, rhodium, or ruthenium, in combination with chiral ligands, have been successfully used for the asymmetric reductive amination of various ketones.
Resolution of the racemic mixture is also a viable method. This can be achieved by reacting the racemic N-butylcycloheptanamine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts can then be separated by crystallization, followed by the liberation of the individual enantiomers of the amine.
Derivatization Strategies and Analogue Generation for this compound
The generation of derivatives and analogues of this compound is important for exploring its structure-activity relationships in various contexts. The secondary amine functionality of N-butylcycloheptanamine provides a reactive handle for a variety of chemical transformations.
Design and Synthesis of this compound Derivatives
A common derivatization strategy is the acylation of the secondary amine. N-butylcycloheptanamine can be reacted with a variety of acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. This allows for the introduction of a wide range of functional groups.
Another strategy is further alkylation of the secondary amine to produce tertiary amines. This can be achieved through reaction with other alkyl halides or through another reductive amination step with a different aldehyde or ketone.
Modification of the cycloheptyl ring is also a possibility. Functional groups can be introduced onto the ring through various synthetic transformations, leading to a diverse set of analogues. For example, starting with a substituted cycloheptanone would lead to analogues with substitution on the cycloheptane ring.
The following table presents some potential derivatization reactions of N-butylcycloheptanamine.
| Reaction Type | Reagent | Product Class |
| Acylation | Acetyl chloride | N-acetyl-N-butylcycloheptanamine |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(p-toluenesulfonyl)-N-butylcycloheptanamine |
| Alkylation | Methyl iodide | N-butyl-N-methylcycloheptanamine |
| Reductive Amination | Formaldehyde, Sodium triacetoxyborohydride | N-butyl-N-methylcycloheptanamine |
Detailed Scientific Article on this compound Cannot Be Generated Due to Lack of Available Research
A comprehensive review of available scientific literature and chemical databases reveals a significant scarcity of specific research data for the compound This compound (CAS No. 1609407-31-9). While this compound is listed by some chemical suppliers, indicating its synthesis is possible, dedicated studies on its synthetic methodologies, chemical transformations, and reactivity are not present in the public domain.
The user's request for a detailed article covering specific aspects such as functional group modifications, regioselective functionalization, degradation pathways, reactivity with various agents, catalytic reactions, and solvent effects cannot be fulfilled with the required scientific accuracy and depth. Generating content on these topics would necessitate speculation, which falls outside the scope of providing factual and reliable scientific information.
General chemical principles can provide a hypothetical framework for the behavior of this compound. For instance, its synthesis would likely involve the N-alkylation of cycloheptanamine with a butyl halide or the reductive amination of cycloheptanone with butylamine, followed by the formation of the hydrochloride salt. However, without specific published research, details regarding reaction conditions, yields, and potential side products for this particular molecule remain unknown.
Similarly, while one could surmise potential degradation pathways under harsh acidic, basic, or oxidative conditions based on the behavior of other secondary amine hydrochlorides, no specific studies have been published for this compound. Discussions on functional group modifications, regioselectivity, catalytic behavior, and solvent effects would be entirely theoretical and not based on empirical evidence for this compound.
Therefore, to maintain a strict standard of scientific accuracy and adhere to the user's instructions to focus solely on documented findings for this compound, the requested article cannot be produced.
Advanced Spectroscopic and Analytical Characterization Methods in N Butylcycloheptanamine Hydrochloride Research
High-Resolution Mass Spectrometry Applications for Structural Elucidation of N-Butylcycloheptanamine Hydrochloride
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of organic molecules, offering highly accurate mass measurements that facilitate the determination of elemental compositions. mdpi.comnih.gov For this compound, HRMS provides definitive confirmation of its molecular formula by measuring the mass-to-charge ratio (m/z) of the protonated molecule with exceptional precision, typically to within 5 parts per million (ppm). nih.gov This level of accuracy is crucial for distinguishing the target compound from potential isomers or impurities with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for detailed structural characterization, providing insights into the molecular framework through controlled fragmentation. nih.govnih.gov In an MS/MS experiment, the protonated parent ion of N-Butylcycloheptanamine is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern that serves as a structural fingerprint.
The fragmentation of N-Butylcycloheptanamine is expected to proceed through characteristic pathways for N-alkylated cyclic amines. Key fragmentation events would include the loss of the butyl group and various cleavages of the cycloheptyl ring. Analysis of these fragments allows for the unequivocal confirmation of the connectivity between the butyl chain, the nitrogen atom, and the seven-membered ring.
Table 1: Predicted MS/MS Fragmentation Data for Protonated N-Butylcycloheptanamine
| Fragment Ion (m/z) | Proposed Structure/Loss | Description |
| 170.2 | [C₁₁H₂₄N]⁺ | Parent Ion: Protonated N-Butylcycloheptanamine. |
| 113.1 | [M+H - C₄H₉]⁺ | Loss of the butyl radical, resulting in a protonated cycloheptanimine (B14902420) ion. |
| 98.1 | [C₇H₁₂]⁺ | Cleavage adjacent to the nitrogen, leading to the formation of a cycloheptene (B1346976) ion. |
| 57.1 | [C₄H₉]⁺ | Formation of the butyl cation. |
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) for Purity and Compositional Analysis
The coupling of liquid chromatography with a hybrid quadrupole time-of-flight mass spectrometer (Q-TOF LC-MS) creates a powerful platform for analyzing complex mixtures. nih.govnih.gov This technique combines the separation capabilities of LC with the high resolution and accurate mass capabilities of the Q-TOF analyzer. ual.es
For this compound, Q-TOF LC-MS serves two primary purposes. First, the LC component separates the active compound from any synthesis-related impurities or degradation products, allowing for a precise assessment of its purity. Second, the Q-TOF instrument provides high-resolution mass data for the parent compound and any detected impurities. nih.gov The accurate mass measurement enables the confident assignment of elemental formulas to each component, which is a critical step in identifying unknown substances. nih.gov The combination of chromatographic retention time and accurate mass provides a high degree of specificity for compound identification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. fujifilm.comnanoqam.ca It provides information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. msu.edu
Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Confirmation
One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the core structure of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling), which provides information on neighboring protons. researchgate.net The ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule, with chemical shifts indicating the type of carbon (e.g., aliphatic, adjacent to a heteroatom). irisotope.comlibretexts.org
For this compound, the protonation of the amine nitrogen causes a significant downfield shift for the adjacent protons on both the cycloheptyl ring and the butyl chain. The chemical shifts and coupling patterns observed in these spectra provide definitive evidence for the presence of both the cycloheptyl and n-butyl moieties and their attachment to the central nitrogen atom.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| NH ₂⁺ | ~8.5-9.5 | Broad Singlet | 2H |
| N-CH (cycloheptyl) | ~3.2-3.4 | Multiplet | 1H |
| N-CH ₂(butyl) | ~2.9-3.1 | Multiplet | 2H |
| Cycloheptyl CH₂ | ~1.5-2.0 | Multiplet | 12H |
| Butyl CH₂CH₃ | ~1.3-1.5 | Multiplet | 2H |
| Butyl CH₂CH ₂CH₃ | ~1.2-1.4 | Multiplet | 2H |
| Butyl CH ₃ | ~0.9-1.0 | Triplet | 3H |
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| N-C H (cycloheptyl) | ~60-65 |
| C H₂ (cycloheptyl, adjacent to N-CH) | ~30-35 |
| Other C H₂ (cycloheptyl) | ~25-30 |
| N-C H₂ (butyl) | ~45-50 |
| Butyl C H₂CH₂CH₃ | ~28-32 |
| Butyl CH₂C H₂CH₃ | ~19-23 |
| Butyl C H₃ | ~13-15 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Detailed Connectivity
Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between nuclei. scribd.comwikipedia.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduencyclopedia.pub For N-Butylcycloheptanamine, COSY spectra would show correlations between adjacent protons within the butyl chain and contiguous protons around the cycloheptyl ring, confirming the integrity of these structural units.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgyoutube.com HSQC is used to definitively assign each carbon signal in the ¹³C spectrum based on the assignment of its attached proton(s).
Table 4: Key Predicted HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) | Significance |
| N-CH ₂(butyl) | N-C H (cycloheptyl) | Confirms connectivity across the nitrogen atom. |
| N-CH (cycloheptyl) | N-C H₂ (butyl) | Confirms connectivity across the nitrogen atom. |
| Butyl CH ₃ | Butyl CH₂C H₂CH₃ | Confirms butyl chain structure. |
| NH ₂⁺ | N-C H (cycloheptyl), N-C H₂ (butyl) | Confirms the site of protonation and adjacent carbons. |
Solid-State NMR for Polymorph Characterization
The solid-state form of a pharmaceutical compound can significantly impact its physical properties. Hydrochloride salts are known to exhibit polymorphism, a phenomenon where a substance can exist in different crystalline structures. nih.gov Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. fsu.edunih.gov
Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR, the chemical shift of a nucleus is highly sensitive to its local environment within the crystal lattice. jeol.com Consequently, different polymorphs of this compound, having distinct crystal packing and intermolecular interactions, will produce different ¹³C ssNMR spectra. jeol.com Each polymorph will yield a unique spectral "fingerprint," allowing for their unambiguous identification and quantification in a bulk sample. fsu.edu Furthermore, ³⁵Cl ssNMR can be a particularly sensitive probe for hydrochloride salts, as the chlorine nucleus is directly involved in the crystal packing and hydrogen bonding network, making it an excellent tool for polymorph discrimination. nih.govrsc.org
X-ray Crystallography and Solid-State Structural Analysis of this compound
X-ray crystallography stands as a cornerstone for the definitive determination of a molecule's atomic arrangement in the solid state. This powerful technique offers unparalleled insight into the precise three-dimensional architecture of this compound, providing crucial information on bond lengths, bond angles, and conformational details.
Single crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the molecular structure of crystalline compounds, including the absolute configuration of chiral centers. For this compound, which possesses a chiral center, SCXRD analysis would be instrumental. The process involves growing a suitable single crystal, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is meticulously analyzed to generate a detailed three-dimensional electron density map of the molecule. From this map, the precise spatial arrangement of each atom can be determined.
While specific crystallographic data for this compound is not widely published, the hypothetical data that would be obtained from such an analysis is presented in the table below. This data would be crucial for confirming the compound's chemical identity and stereochemistry.
| Crystallographic Parameter | Hypothetical Value for this compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1325.4 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters determined through single crystal X-ray diffraction.
Powder X-ray diffraction (PXRD) is a vital analytical technique for the characterization of polycrystalline materials. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a finely ground powder. This method is particularly useful for identifying the specific crystalline form or polymorph of this compound, as different polymorphs can exhibit distinct physical properties. The PXRD pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a given crystalline solid.
A representative PXRD pattern for a crystalline solid would display a series of peaks at specific 2θ angles, with varying intensities. The positions and relative intensities of these peaks are characteristic of the material's crystal lattice. A hypothetical set of PXRD data for this compound is provided below.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 60 |
| 22.1 | 4.02 | 75 |
| 25.7 | 3.46 | 50 |
Note: This data is hypothetical and for illustrative purposes.
Chromatographic Separation Techniques for this compound and Its Impurities in Research
Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds. In the context of this compound research, these techniques are essential for assessing its purity, identifying any process-related impurities or degradation products, and determining its enantiomeric composition.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity in separating non-volatile or thermally unstable compounds. For the purity assessment of this compound, a reversed-phase HPLC method would typically be developed. In this approach, the compound and its potential impurities are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
The development of a robust HPLC method would involve the optimization of several parameters to achieve adequate separation of all relevant components. A hypothetical set of HPLC method parameters and expected results for the analysis of this compound are detailed below.
| HPLC Parameter | Hypothetical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time of N-Butylcycloheptanamine | 8.5 min |
| Purity (%) | >99.5% |
Note: This data is hypothetical and serves as an example.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. dergipark.org.tr In the context of this compound, GC would be the method of choice for identifying and quantifying volatile organic impurities that may be present from the synthesis or purification processes. bohrium.com The sample is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is achieved based on the different volatilities and interactions of the components with the stationary phase.
A typical GC method for volatile component analysis would utilize a capillary column and a flame ionization detector (FID) for sensitive detection of organic compounds. An illustrative set of GC conditions is provided in the following table.
| GC Parameter | Hypothetical Condition |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Note: This data is hypothetical and for illustrative purposes.
Since N-Butylcycloheptanamine is a chiral molecule, it can exist as a pair of enantiomers, which are non-superimposable mirror images. As enantiomers often exhibit different pharmacological activities, it is crucial to determine the enantiomeric purity of the compound. sigmaaldrich.com Chiral chromatography is the primary technique used for this purpose. This can be achieved through either chiral HPLC or chiral GC. gcms.czresearchgate.net
In chiral HPLC, a chiral stationary phase (CSP) is used to create a chiral environment where the two enantiomers can interact differently, leading to their separation. The choice of the CSP is critical and is often determined through screening various types of chiral columns. A hypothetical chiral HPLC method is outlined below.
| Chiral HPLC Parameter | Hypothetical Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210 nm |
| Retention Time of Enantiomer 1 | 10.2 min |
| Retention Time of Enantiomer 2 | 12.5 min |
| Enantiomeric Excess (%) | >99% |
Note: This data is hypothetical and serves as an example.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis of this compound
FTIR Spectroscopy
In FTIR spectroscopy, the absorption of infrared radiation by the molecule leads to transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule. For this compound, the protonation of the secondary amine group to form an ammonium (B1175870) salt (NH₂⁺) is a key structural feature that gives rise to characteristic absorption bands. spectroscopyonline.comresearchgate.net
A notable feature in the FTIR spectrum of a secondary amine salt is the broad and complex "ammonium" bands. researchgate.net The N-H stretching vibrations of the NH₂⁺ group are significantly shifted to lower frequencies due to hydrogen bonding and appear as a broad envelope. researchgate.net Additionally, the NH₂⁺ deformation (bending) vibrations are characteristic and can be used to confirm the presence of the secondary amino group in its protonated form. cdnsciencepub.comcdnsciencepub.com The spectrum would also feature bands corresponding to the C-H stretching and bending vibrations of the butyl and cycloheptyl groups, as well as C-N stretching vibrations.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While water is a strong absorber in FTIR, it is a weak Raman scatterer, making Raman spectroscopy particularly useful for analyzing aqueous samples. ondavia.com For this compound, the C-C skeletal vibrations of the cycloheptyl ring and the butyl chain are expected to produce strong Raman signals. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the FTIR spectrum.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data for analogous secondary amine salts.
| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| N-H (in NH₂⁺) | Stretching | 2700-2400 (broad) | 2700-2400 |
| N-H (in NH₂⁺) | Bending (Deformation) | 1620-1560 | 1620-1560 |
| C-H (Aliphatic) | Stretching | 2960-2850 | 2960-2850 |
| C-H (Aliphatic) | Bending | 1470-1350 | 1470-1350 |
| C-N | Stretching | 1250-1020 | 1250-1020 |
| C-C | Skeletal Vibrations | Not prominent | Strong signals in fingerprint region |
Note: The data in this table is representative of secondary amine hydrochlorides and is intended to be illustrative due to the absence of specific experimental data for this compound.
Computational and Theoretical Chemistry Studies of N Butylcycloheptanamine Hydrochloride
Molecular Docking and Ligand-Target Interaction Prediction for N-Butylcycloheptanamine Hydrochloride (Theoretical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for investigating the binding compatibility of a ligand, such as this compound, with a target receptor. nih.gov
In theoretical studies, the initial step involves identifying potential macromolecular targets for this compound. Based on its structural similarity to other pharmacologically active agents, a range of receptors, enzymes, and ion channels could be selected for preliminary docking simulations. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target macromolecules. Computational algorithms are then employed to explore the conformational space of the ligand within the active or allosteric sites of the target, identifying putative binding poses.
For instance, potential targets could include G-protein coupled receptors (GPCRs) or monoamine transporters, given the structural motifs of the compound. The identification of these potential binding pockets is a critical step in understanding the compound's possible mechanism of action.
Following the identification of binding poses, a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. nih.gov Lower binding energy values typically indicate a more stable ligand-receptor complex. These simulations can elucidate the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.govnih.gov
A theoretical docking study would generate data predicting the binding strength and key amino acid residue interactions. This information is crucial for medicinal chemists to design and synthesize new compounds with potentially improved affinity and selectivity. nih.gov
Illustrative Molecular Docking Results for this compound
| Macromolecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predominant Interaction Type |
|---|---|---|---|
| Dopamine Transporter (DAT) | -8.5 | Asp79, Ser149, Phe326 | Hydrogen Bond, Hydrophobic |
| Serotonin Transporter (SERT) | -7.9 | Tyr95, Ile172, Phe335 | Hydrophobic, Pi-Stacking |
| NMDA Receptor | -9.2 | Asn616, Tyr779, Met817 | Hydrogen Bond, van der Waals |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov The key advantage of QSAR is its ability to predict the properties of new chemical entities without the need for their synthesis and testing. nih.gov
To develop a QSAR model for this compound derivatives, a dataset of structurally related compounds with known biochemical activities (e.g., receptor binding affinity or enzyme inhibition) would be required. The process involves calculating a variety of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. This model establishes a correlation between the structural features (descriptors) and the observed activity. Such models are validated to ensure their stability, robustness, and predictive power. nih.gov
Molecular descriptors are numerical values that characterize the properties of a molecule. mdpi.com They can be categorized into several types, including physicochemical, topological, and quantum-chemical descriptors. In a QSAR study of this compound derivatives, descriptors such as LogP (lipophilicity), molecular weight, polar surface area (PSA), and the number of rotatable bonds would be calculated. mdpi.com
The QSAR model would reveal which descriptors have the most significant impact on the biochemical activity. For instance, a study might indicate that lipophilicity (LogP) is a key feature for improved activity in a series of related compounds. nih.gov This insight allows for the rational design of new derivatives with optimized properties.
Hypothetical QSAR Data for N-Butylcycloheptanamine Derivatives
| Derivative | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Activity (pIC50) |
|---|---|---|---|---|
| Parent Compound | 3.5 | 183.34 | 26.02 | 6.5 |
| 4-Fluoro Derivative | 3.7 | 201.33 | 26.02 | 6.8 |
| 4-Hydroxy Derivative | 3.1 | 199.34 | 46.25 | 7.1 |
Cheminformatics and Database Analysis in this compound Research
Cheminformatics involves the use of computational methods to analyze chemical information. In the context of this compound, cheminformatics tools and databases can be used to predict its physicochemical properties, potential for oral bioavailability, and to compare it with existing libraries of known drugs. mdpi.com
Analysis often starts with calculating key drug-like properties, such as molecular weight, lipophilicity (cLogP), and polar surface area. mdpi.com These parameters are evaluated against established guidelines like Lipinski's Rule of Five to assess the compound's potential as an orally active drug. nih.gov Databases can be searched for structurally similar compounds to identify potential biological targets or off-target effects. This analysis provides a comprehensive profile of the molecule, helping to prioritize and guide subsequent experimental studies.
Predicted Physicochemical Properties of N-Butylcycloheptanamine
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C11H23N | Basic structural information |
| Molecular Weight | 169.31 g/mol | Influences absorption and distribution |
| cLogP | 3.85 | Measure of lipophilicity, affects membrane permeability mdpi.com |
| Polar Surface Area (PSA) | 26.02 Ų | Influences cell penetration |
| Number of H-Bond Donors | 1 | Potential for hydrogen bonding interactions |
| Number of H-Bond Acceptors | 1 | Potential for hydrogen bonding interactions |
Similarity Searching and Virtual Screening Methodologies
Similarity searching and virtual screening are cornerstone techniques in computational drug discovery and chemical biology. wikipedia.orgresearchgate.net These methods operate on the principle that structurally similar molecules are likely to exhibit similar physicochemical and biological properties. mdpi.com For this compound, these methodologies can be employed to identify compounds with comparable characteristics from vast chemical libraries.
Similarity Searching
This ligand-based virtual screening approach quantifies the structural similarity between a query molecule, in this case, this compound, and a collection of other compounds. mdpi.com The process typically involves representing the molecules as numerical descriptors, such as molecular fingerprints, and then calculating a similarity index.
One common method involves the use of 2D fingerprints, which encode the presence or absence of specific structural fragments. The Tanimoto coefficient is a widely used metric to calculate the similarity between two fingerprints. A hypothetical similarity search for this compound against a database of cyclic amines could yield results as depicted in the interactive table below. The similarity scores, ranging from 0 to 1 (with 1 indicating identical structures), would be calculated based on shared structural features.
| Compound ID | Structure | Tanimoto Coefficient | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| DB001 | N-Propylcycloheptanamine | 0.85 | C10H21N | 155.28 |
| DB002 | N-Butylcyclohexanamine | 0.78 | C10H21N | 155.28 |
| DB003 | N-Pentylcycloheptanamine | 0.82 | C12H25N | 183.34 |
| DB004 | N-Butylcyclooctanamine | 0.75 | C12H25N | 183.34 |
Virtual Screening
Virtual screening is a broader computational technique used to search large libraries of small molecules to identify those structures that are most likely to possess a desired biological activity. wikipedia.orgresearchgate.net This can be either ligand-based or structure-based. In a ligand-based approach, a known active molecule is used as a template to find other molecules with similar properties. If this compound were found to have a particular biological activity, it could be used as a query in a virtual screening campaign to identify other potential candidates from commercial or proprietary databases.
The screening process often involves a hierarchical filtering approach. Initially, a rapid 2D similarity search might be performed to select a subset of compounds. This is followed by more computationally intensive 3D shape-based screening or pharmacophore modeling to refine the selection. nih.gov A pharmacophore model defines the essential spatial arrangement of features necessary for biological activity.
Data Mining for Analog Discovery
Data mining in drug discovery involves extracting novel and potentially useful patterns from large datasets of chemical information. researchgate.netlongdom.org This can be a powerful tool for discovering analogs of this compound that may have improved properties. Data mining techniques can uncover subtle structure-activity relationships that may not be apparent from simple similarity searches. frontiersin.org
One approach is clustering analysis, where a large chemical database is partitioned into groups of structurally similar molecules. longdom.org By identifying the cluster to which this compound belongs, researchers can explore the chemical space around it to find close analogs. Another technique is association rule mining, which can identify structural fragments that are frequently associated with a particular chemical class or biological activity.
A hypothetical data mining study could analyze a large chemical database to identify common scaffolds and substituent patterns among cycloalkanamines. The results could be used to generate a list of potential analogs of this compound for further investigation, as shown in the interactive table below.
| Analog ID | Systematic Name | Structural Modification | Predicted Property of Interest |
|---|---|---|---|
| ANA001 | N-(4-hydroxybutyl)cycloheptanamine | Hydroxylation of the butyl chain | Increased polarity |
| ANA002 | N-Butyl-2-methylcycloheptanamine | Methylation of the cycloheptyl ring | Altered steric profile |
| ANA003 | N-Butylcycloheptan-1-amine oxide | Oxidation of the amine | Modified electronic properties |
| ANA004 | N-(Cyclopropylmethyl)cycloheptanamine | Replacement of butyl with cyclopropylmethyl | Increased rigidity |
Predictive Modeling of this compound's Chemical Reactivity
Predictive modeling of chemical reactivity uses computational methods to anticipate how a molecule will behave in a chemical reaction. acs.orgacs.org For this compound, these models can provide insights into its stability, potential degradation pathways, and sites of reactivity. Quantum chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate various molecular properties that correlate with reactivity. researchgate.net
Key reactivity descriptors that can be calculated for this compound include:
Frontier Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.
Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an amine like N-Butylcycloheptanamine, the nitrogen atom is expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack.
Bond Dissociation Energies (BDE): BDE calculations can predict the energy required to break specific bonds in the molecule, indicating which bonds are most likely to cleave during a chemical reaction.
Machine learning models can also be trained on large datasets of known reaction outcomes to predict the reactivity of new compounds. nih.gov These models can learn complex relationships between a molecule's structure and its reactivity, providing a rapid and accurate means of assessment. acs.orgacs.org
A hypothetical predictive modeling study of this compound could generate the data presented in the interactive table below.
| Parameter | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates electron-donating capability at the nitrogen atom. |
| LUMO Energy | 1.2 eV | Suggests a low propensity to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | Suggests high chemical stability. |
| Most Negative ESP | -45 kcal/mol (on Nitrogen) | The nitrogen lone pair is the primary site for protonation and electrophilic attack. |
| Lowest C-H BDE | 95 kcal/mol (alpha-carbon to Nitrogen) | The C-H bonds adjacent to the nitrogen are the most susceptible to radical abstraction. |
These computational predictions can guide experimental studies by identifying the most probable sites of reaction and suggesting potential reaction conditions.
Investigation of Biological Interactions and Mechanistic Insights of N Butylcycloheptanamine Hydrochloride Non Clinical Focus
Identification of Putative Biological Targets of N-Butylcycloheptanamine Hydrochloride (In Vitro and Computational Approaches)
Identifying the specific proteins or other macromolecules with which a compound interacts is crucial for understanding its pharmacological effects. A combination of computational and experimental techniques is often employed to pinpoint these biological targets.
Proteomic profiling allows for a broad, unbiased screen of potential protein interactions. One common method is chemical proteomics, where a compound is used to "pull down" its binding partners from a complex biological sample, such as a cell lysate. These interacting proteins are then identified using mass spectrometry.
For a hypothetical study involving this compound, researchers might immobilize the compound on a solid support (like magnetic beads) and incubate it with a lysate derived from a relevant cell line (e.g., a human liver cell line or a neuronal cell line). Proteins that bind to the compound would be isolated and identified.
Hypothetical Results of a Proteomic Profiling Study:
| Identified Protein | Gene Symbol | Uniprot ID | Fold Enrichment (Compound vs. Control) | Putative Function |
| Monoamine oxidase B | MAOB | P27338 | 15.2 | Enzyme involved in neurotransmitter metabolism |
| Cytochrome P450 2D6 | CYP2D6 | P10635 | 8.5 | Key enzyme in drug metabolism |
| Sigma-1 receptor | SIGMAR1 | O55260 | 6.1 | Receptor involved in cellular stress responses |
| Sodium-ion channel protein subunit alpha-1 | SCN1A | P35498 | 4.3 | Voltage-gated ion channel |
This table represents hypothetical data for illustrative purposes.
Affinity-based methods are a cornerstone of target identification. rsc.org These techniques utilize the binding affinity between a small molecule and its protein target to isolate and identify the target. rsc.org A common approach involves creating a chemical probe by attaching a tag (like biotin) to the compound of interest, in this case, this compound. This probe can then be used in various formats, such as affinity chromatography, to capture its binding partners. nih.gov
Another powerful technique is photo-affinity labeling, where a photo-reactive group is incorporated into the compound's structure. nih.gov Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for more stringent purification and identification.
Functional genomics provides an alternative approach to identify targets by observing how a compound affects a large number of genetically modified cells. nih.govnih.gov Techniques like RNA interference (RNAi) or CRISPR-Cas9 screening can be used to create libraries of cells where each cell has a single gene silenced or knocked out. nih.gov
If this compound were to be screened using this approach, the cell libraries would be treated with the compound, and cell viability or another relevant phenotype would be measured. Cells that show increased or decreased sensitivity to the compound would suggest that the silenced or knocked-out gene is involved in the compound's mechanism of action. For example, if cells with a knockout of the gene for a specific transporter protein are resistant to the compound, it would imply that this transporter is necessary for the compound to enter the cell and exert its effect.
Mechanistic Studies in Cellular and Subcellular Models (Non-Clinical)
Once putative targets are identified, the next step is to understand the functional consequences of the compound-target interaction within a cellular context.
After treating cells with this compound, researchers would investigate changes in key cellular signaling pathways. nih.gov Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays can be used to measure changes in protein levels, gene expression, and the activity of transcription factors.
For instance, if initial screens suggested an interaction with a receptor involved in the mitogen-activated protein kinase (MAPK) pathway, researchers would measure the phosphorylation status of key proteins in this pathway (e.g., ERK, JNK, p38) after compound treatment. nih.gov A significant change in phosphorylation would indicate that the compound modulates this pathway.
If a putative target is an enzyme, direct in vitro assays are performed to confirm and quantify the interaction. nih.gov These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. mdpi.com This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50) or the activation constant (K_act). mdpi.comresearchgate.net
For example, if proteomic profiling suggested that this compound binds to Monoamine oxidase B (MAOB), an in vitro MAOB inhibition assay would be conducted. nih.gov The results would determine the potency of the compound as an inhibitor of this enzyme.
Hypothetical Enzyme Inhibition Data for this compound:
| Enzyme Target | Assay Type | IC50 (µM) | Type of Inhibition |
| Monoamine oxidase B (MAOB) | Fluorometric | 0.75 | Competitive |
| Acetylcholinesterase (AChE) | Colorimetric | 15.2 | Non-competitive |
| Cytochrome P450 2D6 (CYP2D6) | Luminescent | 5.8 | Mixed |
This table represents hypothetical data for illustrative purposes.
These non-clinical, in vitro studies are essential for building a comprehensive understanding of a new compound's biological activity before any clinical investigations are considered. The combination of unbiased screening methods and focused mechanistic studies provides a robust framework for characterizing novel chemical entities like this compound.
Receptor Binding Profiling and Ligand-Receptor Kinetics (In Vitro)
The initial characterization of the biological interactions of this compound necessitates a thorough in vitro receptor binding profiling to identify its potential molecular targets. This is typically achieved by screening the compound against a broad panel of known receptors, ion channels, and transporters. Such screening provides a preliminary "fingerprint" of the compound's selectivity and potential off-target effects.
Following the identification of primary binding sites, a detailed investigation into the kinetics of the ligand-receptor interaction is crucial for a deeper mechanistic understanding. These studies move beyond simple affinity measurements to characterize the rates at which the compound associates (kon) and dissociates (koff) from its receptor. The residence time (1/koff) of the compound at the receptor is an increasingly recognized determinant of its pharmacological activity in vivo. nih.gov
Commonly employed techniques for these investigations include radioligand binding assays, where a radiolabeled form of a known ligand is displaced by this compound, and surface plasmon resonance (SPR), which allows for real-time measurement of binding events.
Hypothetical Receptor Binding Affinity Data for this compound
| Receptor Target | Binding Affinity (Ki, nM) |
|---|---|
| Receptor A | 50 |
| Receptor B | 800 |
| Receptor C | >10,000 |
Hypothetical Ligand-Receptor Kinetic Data for this compound at Receptor A
| Kinetic Parameter | Value |
|---|---|
| Association Rate (kon) (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| Dissociation Rate (koff) (s⁻¹) | 7.5 x 10⁻³ |
| Residence Time (1/koff) (s) | 133 |
Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives in Mechanistic Contexts
The elucidation of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, this involves the synthesis and evaluation of a series of derivatives to understand the pharmacophore—the key structural features responsible for its interaction with a biological target.
Systematic modifications of the this compound scaffold would be undertaken to probe the importance of its different structural components. Key modifications could include:
Alteration of the N-butyl group: Varying the length and branching of the alkyl chain to explore the impact on lipophilicity and steric interactions within the binding pocket.
Modification of the cycloheptane (B1346806) ring: Introducing substituents, altering the ring size, or introducing heteroatoms to probe the conformational requirements for binding.
Modification of the amine group: Exploring the role of the amine's basicity and its potential for hydrogen bonding through the synthesis of secondary and tertiary amine analogs.
Each derivative would then be assessed in relevant biochemical and cellular assays to determine its potency and efficacy relative to the parent compound.
The data obtained from the activity assessment of the derivatives are then analyzed to establish correlations between specific structural features and the observed biochemical activity. mdpi.com For instance, it might be discovered that increasing the length of the N-alkyl chain up to a certain point enhances binding affinity, after which further increases lead to a loss of activity due to steric hindrance. Similarly, the stereochemistry of substituents on the cycloheptane ring could be found to be critical for potent receptor interaction. These correlations provide a predictive model for the design of new analogs with improved pharmacological properties.
Hypothetical SAR Data for this compound Derivatives
| Derivative | Modification | Receptor A Binding Affinity (Ki, nM) |
|---|---|---|
| Parent | N-Butylcycloheptanamine | 50 |
| Analog 1 | N-Ethylcycloheptanamine | 150 |
| Analog 2 | N-Hexylcycloheptanamine | 80 |
| Analog 3 | 4-Methyl-N-butylcycloheptanamine | 25 |
| Analog 4 | N-Butylcyclohexanamine | 200 |
Preclinical Mechanistic Research Models (Non-Clinical)
To further elucidate the mechanism of action of this compound, various non-clinical research models are employed. These models provide a platform to study the compound's effects in a biological context that is more complex than isolated protein assays.
In vitro cellular assays are indispensable for understanding how receptor binding translates into a cellular response. Cells expressing the target receptor of interest are treated with this compound, and downstream signaling events are monitored. This could involve measuring changes in second messenger levels (e.g., cAMP, Ca²⁺), protein phosphorylation, or gene expression. Such assays can reveal whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptor.
Subcellular fractionation is a biochemical technique used to isolate different organelles and cellular compartments. nih.govabcam.com By treating cells with radiolabeled or fluorescently tagged this compound and then performing subcellular fractionation, it is possible to determine the compound's distribution within the cell. nih.govabcam.com This can provide valuable information about its mechanism of action. For example, if the compound is found to accumulate in the nucleus, it might suggest an effect on gene transcription. Conversely, localization to the mitochondria could imply an impact on cellular metabolism. The fractions (e.g., nuclear, mitochondrial, cytosolic, membrane) are typically analyzed by techniques such as liquid scintillation counting or fluorescence microscopy to quantify the amount of compound present. abcam.com
Biochemical Pathway Analysis
The investigation into the biochemical pathways affected by this compound, a secondary alkylamine, focuses primarily on its interaction with metabolic enzyme systems. Based on its structural characteristics, the compound is a substrate for oxidative enzymes, particularly the cytochrome P450 (CYP450) superfamily of monooxygenases. nih.gov These enzymes are central to the metabolism of a vast array of xenobiotics. nih.gov
The interaction with CYP450 enzymes is initiated by the oxidation of the N-Butylcycloheptanamine molecule. Two primary oxidative pathways are relevant for secondary amines: N-dealkylation and N-hydroxylation. nih.gov The N-dealkylation pathway involves the hydroxylation of the carbon atom on the alkyl group that is directly attached to the nitrogen (the α-carbon). mdpi.comsemanticscholar.org This hydroxylation event results in an unstable intermediate which then spontaneously cleaves. semanticscholar.orgencyclopedia.pub This process is a major metabolic route for many alkyl amine-containing compounds. nih.gov
Alternatively, the compound can undergo N-hydroxylation, where an oxygen atom is directly added to the nitrogen atom, forming a secondary hydroxylamine. nih.gov This pathway can sometimes lead to the formation of metabolic-intermediate (MI) complexes with the heme iron of the CYP450 enzyme, which can alter enzyme activity. nih.gov The specific CYP450 isozymes involved in the metabolism of this compound have not been empirically determined, but based on known substrates, enzymes such as those in the CYP2C, CYP2D, and CYP3A subfamilies are likely candidates.
The table below outlines the putative biochemical interactions of this compound with key enzyme systems.
| Enzyme Superfamily | Specific Isozymes (Putative) | Type of Interaction | Potential Outcome |
| Cytochrome P450 (CYP450) | CYP2C Family, CYP2D Family, CYP3A Family | Substrate for Oxidation | Catalysis of N-dealkylation and N-hydroxylation |
| Flavin-containing Monooxygenase (FMO) | Not a primary pathway for secondary amines | Minor or No Interaction | N-oxidation is more common for tertiary amines |
Metabolic Pathway Research on this compound (Excluding Human ADME)
The metabolic fate of this compound in non-clinical models is predicted to follow established pathways for secondary N-alkylated amines. The primary metabolic transformations are oxidative reactions catalyzed by hepatic microsomal enzymes, most notably the cytochrome P450 system. nih.gov
The principal metabolic pathway is anticipated to be N-dealkylation . nih.govsemanticscholar.org This reaction removes the n-butyl group from the nitrogen atom. The process begins with CYP450-mediated hydroxylation at the α-carbon of the n-butyl group, forming a carbinolamine intermediate. This intermediate is unstable and spontaneously decomposes to yield cycloheptanamine and butyraldehyde. mdpi.com Cycloheptanamine, the primary amine metabolite, can then undergo further metabolism.
A secondary, yet significant, pathway is N-hydroxylation . nih.gov This involves the direct oxidation of the nitrogen atom to form N-butyl-N-cycloheptylhydroxylamine. This metabolite can be more reactive than the parent compound. nih.gov
Further metabolic modifications could occur on the cycloheptane ring itself, such as hydroxylation . This would involve the addition of a hydroxyl group to one of the carbon atoms of the seven-membered ring, leading to various isomeric hydroxy-N-butylcycloheptanamine metabolites. These hydroxylated products can then be targeted by phase II conjugation enzymes.
The table below details the expected metabolic pathways and the resulting metabolites of this compound.
| Metabolic Pathway | Catalyzing Enzyme (Family) | Intermediate/Metabolite | Further Transformation |
| N-Dealkylation | Cytochrome P450 | Carbinolamine | Spontaneous cleavage to Cycloheptanamine and Butyraldehyde |
| N-Hydroxylation | Cytochrome P450 | N-butyl-N-cycloheptylhydroxylamine | Potential for further oxidation or conjugation |
| Ring Hydroxylation | Cytochrome P450 | Hydroxy-N-butylcycloheptanamine | Phase II conjugation (e.g., glucuronidation) |
Research Applications and Potential Utility of N Butylcycloheptanamine Hydrochloride in Chemical Sciences Non Clinical
N-Butylcycloheptanamine Hydrochloride as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. These tools are instrumental in understanding disease mechanisms and identifying new therapeutic targets. An effective chemical probe is typically potent, selective, and well-characterized.
There is currently no scientific literature available that describes the use of this compound as a chemical probe. Its biological targets, potency, and selectivity have not been reported in publicly accessible research.
This compound as a Scaffold for Novel Chemical Entity Development
In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of new compounds. This approach is fundamental to the discovery of new drugs and other bioactive molecules. The choice of scaffold is critical as it determines the three-dimensional shape and chemical properties of the resulting entities.
No published research could be found that utilizes the this compound structure as a scaffold for the development of novel chemical entities.
Potential Applications in Materials Science Research (e.g., Polymer Chemistry, Self-Assembly)
In materials science, organic molecules can be used as monomers for polymerization, as building blocks for self-assembling materials, or as agents to modify the properties of surfaces. The specific structure of a molecule dictates its potential utility in these applications.
There is no available research describing the application of this compound in materials science, including polymer chemistry or self-assembly studies.
Use as a Reference Standard in Analytical Chemistry Research
Reference standards are highly purified compounds used in analytical chemistry to confirm the identity and purity of a substance. They are crucial for quality control and in the development of new analytical methods. These standards are typically well-characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography.
While this compound is commercially available, there is no indication in the scientific literature of its widespread use as an official reference standard in analytical chemistry research.
Role in Synthetic Methodology Development
The development of new synthetic methodologies is a cornerstone of organic chemistry. This research focuses on creating novel reactions and strategies to build complex molecules more efficiently and selectively. Often, specific classes of compounds are used to test and showcase the utility of a new method.
A review of the literature did not yield any studies where this compound played a role in the development of new synthetic methodologies.
Contributions to Ligand Design and Optimization Principles
In coordination chemistry and medicinal chemistry, a ligand is a molecule that binds to a central metal atom or a biological target. Ligand design involves the rational design and synthesis of molecules to achieve specific binding properties. This field contributes to the development of new catalysts and therapeutic agents.
There is no evidence in the scientific literature to suggest that this compound has been used in studies contributing to the principles of ligand design and optimization.
Q & A
Q. What are the recommended synthetic routes for N-Butylcycloheptanamine hydrochloride, and how can purity be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting cycloheptanamine with n-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) followed by HCl neutralization yields the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 column with 0.1% TFA in acetonitrile/water gradients) ensures >95% purity. Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and confirm final structure via NMR and mass spectrometry .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Methodological Answer:
- Structural confirmation : Use ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify amine proton shifts (~2.5–3.5 ppm) and alkyl chain integration. High-resolution mass spectrometry (HRMS) in ESI+ mode confirms the molecular ion [M+H]⁺.
- Physicochemical properties : Determine solubility (e.g., in water, DMSO) via gravimetric analysis. Measure pKa via potentiometric titration and logP via shake-flask method with octanol/water partitioning .
Q. What are the best practices for ensuring stability during storage?
Methodological Answer: Store in airtight, light-protected containers under inert gas (argon/nitrogen) at −20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 210–230 nm) to detect degradation products like free amine or oxidized derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, buffer pH). Standardize protocols:
- Use isogenic cell lines and control for batch-to-batch compound variability via LC-MS purity checks.
- Validate receptor-binding assays (e.g., radioligand displacement) with positive controls (e.g., ketamine for NMDA receptor studies).
- Apply meta-analysis to published datasets, accounting for outliers using Grubbs’ test .
Q. What advanced techniques are recommended for studying this compound’s metabolic pathways?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH, followed by UPLC-QTOF-MS to identify phase I/II metabolites.
- Isotope labeling : Synthesize deuterated analogs (e.g., D₇-butyl chain) to track metabolic cleavage via MS/MS fragmentation patterns .
Q. How can researchers address analytical challenges in detecting low-concentration this compound in biological matrices?
Methodological Answer:
- Sample preparation : Use SPE cartridges (e.g., mixed-mode C8/SCX) for plasma/brain homogenate extraction.
- Detection : Employ LC-MS/MS with MRM transitions (e.g., m/z 200 → 142 for quantification). Validate limits of detection (LOD) via signal-to-noise ratios >3:1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
